molecular formula C7H7F5O2 B3034404 (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 170118-60-2

(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one

Cat. No.: B3034404
CAS No.: 170118-60-2
M. Wt: 218.12 g/mol
InChI Key: GJLCTHUCEKDZCK-ONEGZZNKSA-N
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Description

(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one is a fluorinated organic compound known for its unique chemical properties

Scientific Research Applications

(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current state of research, potential applications, or unanswered questions about the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves the reaction of ethyl vinyl ether with pentafluoropropionaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation technologies allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing output.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under appropriate conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-2-one: A closely related compound with a similar structure but different reactivity.

    (1E)-1-ethoxy-4,4,5,5,5-tetrafluoropent-1-en-3-one: Another analog with one less fluorine atom, affecting its chemical properties.

Uniqueness

(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one stands out due to its high fluorine content, which imparts unique reactivity and stability. This makes it a valuable compound for applications requiring robust chemical performance.

Properties

IUPAC Name

(E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5O2/c1-2-14-4-3-5(13)6(8,9)7(10,11)12/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLCTHUCEKDZCK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one
Reactant of Route 2
(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one
Reactant of Route 3
(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one

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